molecular formula C14H14ClNO B14344138 N-[(3-Chlorophenyl)methyl]-4-methoxyaniline CAS No. 93642-39-8

N-[(3-Chlorophenyl)methyl]-4-methoxyaniline

Cat. No.: B14344138
CAS No.: 93642-39-8
M. Wt: 247.72 g/mol
InChI Key: MNUBMWXSNXSGHM-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-4-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a 3-chlorophenyl group attached to a benzyl moiety, which is further connected to a 4-methoxyaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chlorophenyl)methyl]-4-methoxyaniline typically involves the reaction of 3-chlorobenzyl chloride with 4-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]-4-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methyl]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chlorophenyl)methyl]-4-nitroaniline
  • N-[(3-Chlorophenyl)methyl]-4-aminobenzamide
  • N-[(3-Chlorophenyl)methyl]-4-hydroxyaniline

Uniqueness

N-[(3-Chlorophenyl)methyl]-4-methoxyaniline is unique due to the presence of both a 3-chlorophenyl group and a 4-methoxyaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific reactivity and potential biological activities set it apart from other similar compounds.

Properties

CAS No.

93642-39-8

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-methoxyaniline

InChI

InChI=1S/C14H14ClNO/c1-17-14-7-5-13(6-8-14)16-10-11-3-2-4-12(15)9-11/h2-9,16H,10H2,1H3

InChI Key

MNUBMWXSNXSGHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl

Origin of Product

United States

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